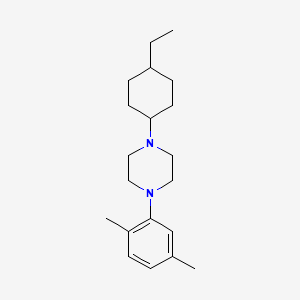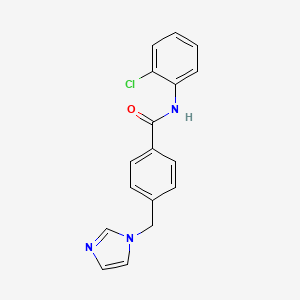![molecular formula C13H18N6O2 B5973957 7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5973957.png)
7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione, commonly known as BG-12, is a potent and selective inhibitor of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It is a small molecule drug that has been approved by the US Food and Drug Administration (FDA) for the treatment of relapsing-remitting multiple sclerosis (RRMS). BG-12 has been shown to have anti-inflammatory and neuroprotective effects, making it a promising therapeutic agent for the treatment of various neurological disorders.
作用機序
BG-12 exerts its therapeutic effects through the activation of the 7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione pathway. The drug binds to and activates the 7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione transcription factor, which then translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of target genes. This leads to the upregulation of genes involved in antioxidant defense, detoxification, and anti-inflammatory pathways.
Biochemical and Physiological Effects:
BG-12 has been shown to have a number of biochemical and physiological effects, including the upregulation of antioxidant and anti-inflammatory genes, the inhibition of pro-inflammatory cytokines, the promotion of myelin repair, and the reduction of oxidative stress. These effects are thought to contribute to the drug's therapeutic potential in various neurological disorders.
実験室実験の利点と制限
The advantages of using BG-12 in lab experiments include its well-established mechanism of action, its ability to activate the 7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione pathway, and its demonstrated anti-inflammatory and neuroprotective effects. However, there are also some limitations to using BG-12 in lab experiments. For example, the drug may have off-target effects that could complicate the interpretation of experimental results. In addition, the optimal dosing and treatment regimens for BG-12 in various experimental models are not well-established.
将来の方向性
There are several future directions for research on BG-12. First, further studies are needed to elucidate the optimal dosing and treatment regimens for the drug in various neurological disorders. Second, more research is needed to understand the off-target effects of BG-12 and how these effects may impact its therapeutic potential. Finally, there is a need for more studies to investigate the long-term safety and efficacy of BG-12 in humans.
合成法
BG-12 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,9-dimethyl-1,4-dihydro-1H-purine-2,6-dione with butylamine in the presence of a base to form the corresponding butylamino derivative. This intermediate is then reacted with hydrazine hydrate to form the triazinone ring system. The final step involves the oxidation of the triazinone with tert-butyl hydroperoxide to form the desired product, 7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione.
科学的研究の応用
BG-12 has been extensively studied for its therapeutic potential in various neurological disorders. The drug has been shown to have anti-inflammatory and neuroprotective effects through the activation of the 7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione pathway. The 7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione pathway is a key regulator of the cellular antioxidant response, which plays a critical role in protecting cells from oxidative stress and inflammation. BG-12 has been shown to activate this pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
特性
IUPAC Name |
7-butyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-4-5-6-18-11(20)9-10(17(3)13(18)21)14-12-16-15-8(2)7-19(9)12/h4-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBXSEMIVCUYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(=NN3)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Butyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5973878.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973897.png)
![4-[(5-bromo-4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5973904.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5973912.png)
![N-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5973914.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{[1-(2-pyrimidinyl)-3-piperidinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5973922.png)


![7-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5973959.png)
![4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5973964.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(4-methoxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5973972.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5973977.png)
![5-[(benzylamino)sulfonyl]-2-bromobenzoic acid](/img/structure/B5973988.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5973994.png)